molecular formula C14H20N4O B11799962 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11799962
M. Wt: 260.33 g/mol
InChI Key: UZRNJBIRWYBYDR-UHFFFAOYSA-N
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Description

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms a wide variety of heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H20N4O/c19-11-18-8-2-4-13(18)12-3-1-5-16-14(12)17-9-6-15-7-10-17/h1,3,5,11,13,15H,2,4,6-10H2

InChI Key

UZRNJBIRWYBYDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

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